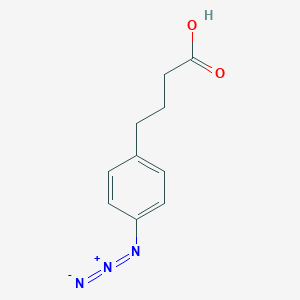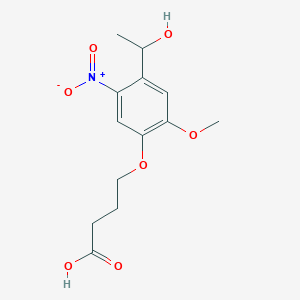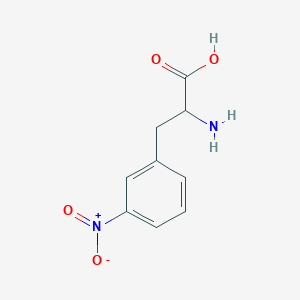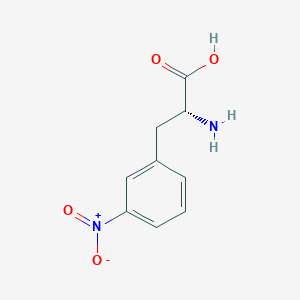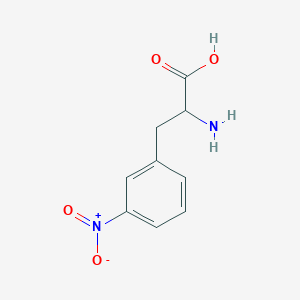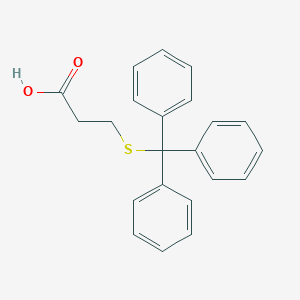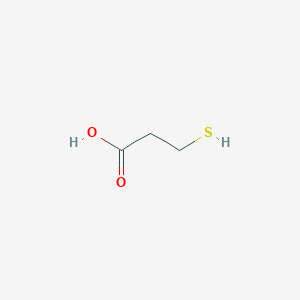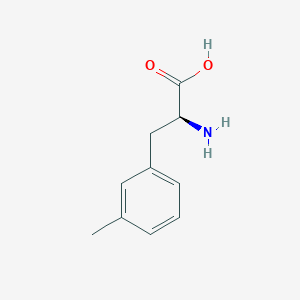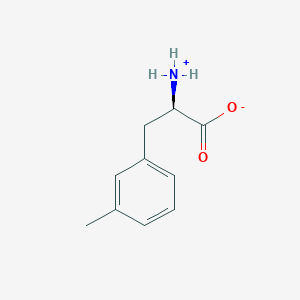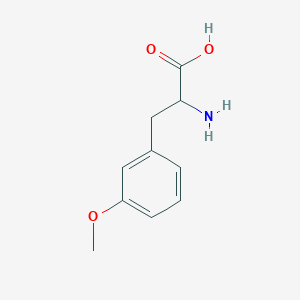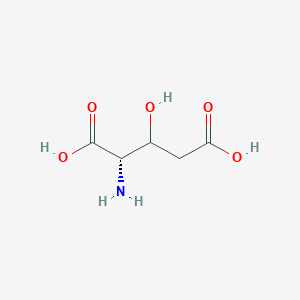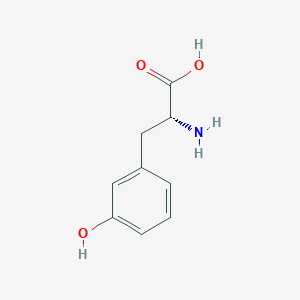
3,5-Difluoro-L-Tyrosine
Overview
Description
3,5-Difluoro-L-Tyrosine is a fluorinated analog of the amino acid tyrosine. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions on the aromatic ring. It is known for its resistance to tyrosinase, an enzyme that typically oxidizes tyrosine. This unique property makes this compound a valuable tool in biochemical research, particularly in the study of protein tyrosine phosphatases .
Mechanism of Action
Target of Action
3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine . It primarily targets Protein Tyrosine Phosphatases (PTPs) , which play a crucial role in cellular signaling. These enzymes are responsible for removing phosphate groups from phosphorylated tyrosine residues on proteins, thereby regulating the activity of many cellular processes.
Mode of Action
This compound interacts with its target PTPs by binding to their active sites . This compound is a good functional mimic of tyrosine, in terms of binding to the active site of PTPs . The interaction results in changes to the substrate specificity of the PTPs .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enzymatic defluorination of fluorinated compounds . This compound can be defluorinated by enzymes like cysteine dioxygenase . The defluorination process leads to the formation of 3,4-dihydroxyphenylalanine (DOPA) under the presence of H2O2 .
Pharmacokinetics
It’s known that this compound is compatible with every aspect of library synthesis, screening, and sequence identification . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the substrate specificity of PTPs . This can potentially alter the regulation of various cellular processes controlled by these enzymes. Additionally, the defluorination of this compound can lead to the production of DOPA , a precursor to several bioactive compounds including dopamine, norepinephrine, and epinephrine.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic defluorination of this compound can be affected by the presence of H2O2 . Furthermore, the interaction of this compound with PTPs may be influenced by factors such as pH, temperature, and the presence of other molecules in the cellular environment. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-L-Tyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It interacts with several enzymes, proteins, and biomolecules. One of the primary interactions is with protein tyrosine phosphatases (PTPs), where it serves as a substrate to analyze the enzyme’s specificity . The fluorinated nature of this compound allows it to bind effectively to the active site of PTPs, mimicking the natural substrate, tyrosine . This interaction is crucial for understanding the enzyme’s function and potential inhibitors.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways by interacting with enzymes involved in phosphorylation and dephosphorylation processes . This compound can alter gene expression and cellular metabolism by modulating the activity of PTPs and other related enzymes . The presence of fluorine atoms in this compound enhances its stability and resistance to enzymatic degradation, making it a valuable tool in cellular studies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like PTPs. The fluorine atoms in the compound increase its binding affinity to the active site of these enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular functions, providing insights into the enzyme’s role in various biochemical pathways . Additionally, this compound can serve as a probe to study the structural and functional aspects of enzymes involved in tyrosine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, which allows for long-term studies . Its effects on cellular function may vary depending on the duration of exposure and the experimental conditions . In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged biochemical analyses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively mimic the natural substrate, tyrosine, and interact with PTPs without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to tyrosine metabolism. It interacts with enzymes such as PTPs and other tyrosine-related enzymes, affecting metabolic flux and metabolite levels . The fluorinated nature of the compound allows it to resist enzymatic degradation, providing a stable analog for studying tyrosine metabolism and related pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s resistance to enzymatic degradation ensures its stable presence in the target tissues, making it a valuable tool for biochemical studies .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s role in cellular processes and its interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-L-Tyrosine typically involves the fluorination of L-tyrosine. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is carried out under mild conditions to ensure the selective introduction of fluorine atoms at the desired positions on the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-L-Tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring or the amino acid side chain.
Common Reagents and Conditions:
Electrophilic Fluorinating Agents: Used for the initial synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .
Scientific Research Applications
3,5-Difluoro-L-Tyrosine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the effects of fluorination on amino acids and peptides.
Biology: Used to investigate the substrate specificity of protein tyrosine phosphatases and other enzymes.
Industry: Utilized in the synthesis of specialized peptides and proteins for research and therapeutic purposes
Comparison with Similar Compounds
3-Fluoro-L-Tyrosine: Another fluorinated analog with a single fluorine atom at the 3 position.
5-Fluoro-L-Tyrosine: A similar compound with a fluorine atom at the 5 position.
3,5-Difluoro-D-Tyrosine: The D-enantiomer of 3,5-Difluoro-L-Tyrosine.
Uniqueness: this compound is unique due to its dual fluorination, which provides enhanced resistance to enzymatic oxidation and increased binding affinity to certain enzymes. This makes it a more effective tool for biochemical studies compared to its mono-fluorinated counterparts .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMCRFCNWVLDA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Difluoro-L-Tyrosine affect the activity of tyrosine phenol-lyase and what are the implications of this interaction?
A1: this compound acts as a substrate for tyrosine phenol-lyase, but its fluorination significantly alters the enzyme's reaction kinetics. [] Compared to the natural substrate L-Tyrosine, this compound reacts at approximately half the rate to form a quinonoid intermediate. [] This altered rate suggests that the fluorine atoms, while not directly involved in the chemical transformation, influence the stability and reactivity of the enzyme-substrate complex. This effect is attributed to a combination of steric and electronic factors introduced by the fluorine substituents. [] This finding highlights the potential of using fluorinated tyrosine analogs to probe the mechanism and regulate the activity of enzymes like tyrosine phenol-lyase.
Q2: Can this compound be utilized to investigate the mechanism of Cys-Tyr cofactor formation in cysteine dioxygenase (CDO)?
A2: Yes, this compound has proven to be a valuable tool in studying the autocatalytic formation of the Cys-Tyr cofactor in CDO. [, ] By replacing the natural tyrosine residue (Tyr157 in human CDO) with this compound through genetic code expansion, researchers successfully created an uncross-linked variant of CDO. [, ] This modified enzyme retains the ability to bind substrates and oxygen surrogates like nitric oxide, enabling investigations into the early stages of Cys-Tyr cofactor biogenesis without the interference of crosslinking. [, ] Crystallographic studies of this variant provided crucial insights into the active site architecture and the potential role of cysteine residues in the cross-linking process. []
Q3: Are there any structural differences between uncrosslinked CDO containing this compound and the mature, cross-linked form of the enzyme?
A3: X-ray crystallography revealed that the overall structure of uncrosslinked CDO incorporating this compound is remarkably similar to that of the mature, cross-linked enzyme. [, ] This structural similarity suggests that the fluorine atoms in this compound do not drastically disrupt the enzyme's overall folding or active site geometry. [, ] This finding further reinforces the notion that the primary impact of this compound is on the chemical reactivity of the tyrosine residue rather than on the gross structure of the protein. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


